molecular formula C11H12FN3O2S B14901956 n-(1-Ethyl-1h-pyrazol-4-yl)-2-fluorobenzenesulfonamide

n-(1-Ethyl-1h-pyrazol-4-yl)-2-fluorobenzenesulfonamide

Cat. No.: B14901956
M. Wt: 269.30 g/mol
InChI Key: GTFQNUCNJLVIBL-UHFFFAOYSA-N
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Description

n-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position and a 2-fluorobenzenesulfonamide moiety at the 4-position. Sulfonamides are widely explored in medicinal chemistry due to their roles as enzyme inhibitors, antimicrobial agents, and anticancer candidates. The ethyl substituent on the pyrazole may enhance lipophilicity, influencing pharmacokinetic properties, while the fluorine atom on the benzene ring could modulate electronic effects and metabolic stability.

Properties

Molecular Formula

C11H12FN3O2S

Molecular Weight

269.30 g/mol

IUPAC Name

N-(1-ethylpyrazol-4-yl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C11H12FN3O2S/c1-2-15-8-9(7-13-15)14-18(16,17)11-6-4-3-5-10(11)12/h3-8,14H,2H2,1H3

InChI Key

GTFQNUCNJLVIBL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide typically involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent quality and yield. Additionally, the purification process can be streamlined using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Functional Groups Key Structural Features
n-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide (Target Compound) C₁₁H₁₂FN₃O₂S 269.3 (calculated) Not reported Sulfonamide, pyrazole, fluoroarene Ethyl-pyrazole, 2-fluorobenzenesulfonamide
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) C₃₃H₂₆F₂N₆O₃ 589.1 (M⁺+1) 175–178 Benzamide, pyrazolopyrimidine, chromenone Chromen-4-one, pyrazolo[3,4-d]pyrimidine, dual fluoro substituents

Key Observations :

  • Complexity: Example 53 has a larger, multi-ring system (pyrazolopyrimidine and chromenone), contributing to its higher molecular weight (589.1 vs. 269.3).
  • Functional Groups : The target compound’s sulfonamide group (-SO₂NH-) contrasts with Example 53’s benzamide (-CONH-), which may alter solubility and target binding.

Physicochemical Properties

  • Melting Point : The target compound’s melting point is unreported, but simpler sulfonamides typically exhibit lower melting points (e.g., 150–200°C) compared to Example 53’s 175–178°C, which is influenced by its crystalline multi-ring structure.
  • Solubility: The ethyl group in the target compound may increase lipophilicity, whereas Example 53’s chromenone and pyrazolopyrimidine likely reduce aqueous solubility.

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